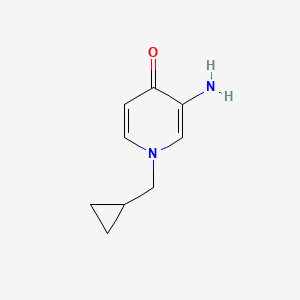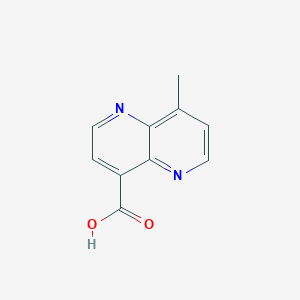
8-Methyl-1,5-naphthyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,5-naphthyridine-4-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the 1,5-naphthyridine skeleton .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-1,5-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
8-Methyl-1,5-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an antibacterial and anticancer agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Methyl-1,5-naphthyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate with DNA, disrupting its function and leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with similar structural features but different functional groups.
Quinolines: These compounds share a similar fused ring structure but differ in the position of nitrogen atoms.
Isoquinolines: Similar to quinolines, isoquinolines have a different arrangement of nitrogen atoms in the ring system.
Uniqueness
8-Methyl-1,5-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
8-methyl-1,5-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-2-4-12-9-7(10(13)14)3-5-11-8(6)9/h2-5H,1H3,(H,13,14) |
Clé InChI |
AYRPQRVUYALJTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)C(=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


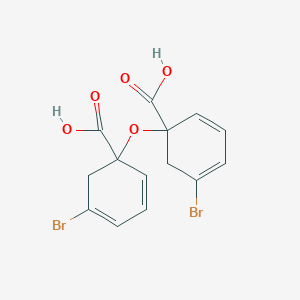
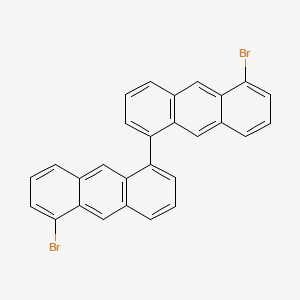
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
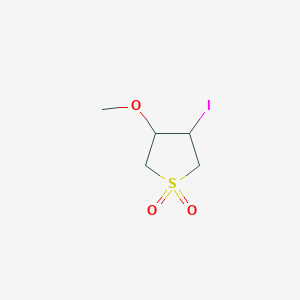
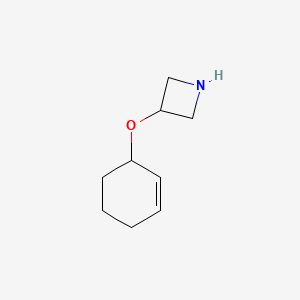
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
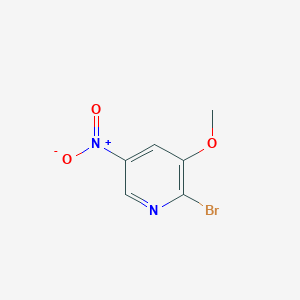

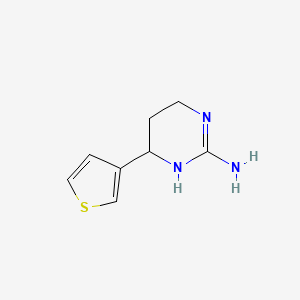
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)

